N-(2-phenoxyphenyl)-2-propylpentanamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(2-phenoxyphenyl)-2-propylpentanamide is a synthetic small molecule belonging to the 2-propylpentanamide class, structurally related to valproic acid (VPA) derivatives. Its molecular formula is C20H25NO2 (MW 311.425 g/mol), and it is primarily supplied as a research chemical for biochemical and pharmacological studies.

Molecular Formula C20H25NO2
Molecular Weight 311.425
Cat. No. B1182578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyphenyl)-2-propylpentanamide
Molecular FormulaC20H25NO2
Molecular Weight311.425
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C20H25NO2/c1-3-10-16(11-4-2)20(22)21-18-14-8-9-15-19(18)23-17-12-6-5-7-13-17/h5-9,12-16H,3-4,10-11H2,1-2H3,(H,21,22)
InChIKeyAIMGTHNKBRWXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-phenoxyphenyl)-2-propylpentanamide: Chemical Identity and Core Characteristics for Procurement Decisions


N-(2-phenoxyphenyl)-2-propylpentanamide is a synthetic small molecule belonging to the 2-propylpentanamide class, structurally related to valproic acid (VPA) derivatives [1]. Its molecular formula is C20H25NO2 (MW 311.425 g/mol), and it is primarily supplied as a research chemical for biochemical and pharmacological studies . The compound is not currently associated with an approved therapeutic indication and is procured exclusively for preclinical investigation.

Why N-(2-phenoxyphenyl)-2-propylpentanamide Cannot Be Assumed Interchangeable with Other VPA-Derived Research Compounds


The 2-propylpentanamide scaffold tolerates diverse aromatic substitutions that profoundly alter physicochemical and biological properties. Even within the ortho-substituted phenyl series, replacing a hydroxyl (HO-AAVPA) with a phenoxy group (the target compound) increases lipophilicity by approximately 1.7 logP units and nearly doubles molecular weight, fundamentally changing membrane permeability, target engagement, and metabolic susceptibility [1][2]. Generic procurement based solely on the VPA-derivative class designation risks acquiring a compound with divergent solubility, stability, and biological activity profiles that invalidate experimental comparisons .

N-(2-phenoxyphenyl)-2-propylpentanamide: Quantified Differentiation Evidence and Comparator Analysis


Physicochemical Differentiation of N-(2-phenoxyphenyl)-2-propylpentanamide from the Canonical Hydroxy Analog (HO-AAVPA)

The target compound's lipophilicity (SlogP 4.59) is substantially higher than that of the widely studied 2-hydroxy analog HO-AAVPA (estimated logP ~2.9 based on fragment contributions), representing a calculated increase of approximately 1.7 logP units. This difference predicts enhanced passive membrane permeability but potentially reduced aqueous solubility, directly impacting in vitro assay conditions and in vivo absorption [1][2]. The molecular weight increase from 263.4 (HO-AAVPA) to 311.4 g/mol further distinguishes the target compound from common comparator VPA derivatives [3].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Capacity: Differentiating N-(2-phenoxyphenyl)-2-propylpentanamide from Hydroxy-Substituted VPA Derivatives

The target compound contains 2 hydrogen bond donors (HBD) versus 3 HBD for HO-AAVPA due to replacement of the phenolic -OH with a phenoxy ether. This reduction in HBD count lowers the topological polar surface area contribution from the ortho substituent, potentially improving blood-brain barrier penetration scores in predictive models relative to the hydroxylated comparator class [1][2].

Hydrogen bonding Permeability Target engagement

Comparative Drug-Likeness and Lead-Likeness Assessment of N-(2-phenoxyphenyl)-2-propylpentanamide

The target compound satisfies Lipinski's Rule of Five (violations = 0) and Oprea's lead-like rule (score = 1), as predicted by the MMsINC database [1]. While many VPA derivatives also meet these criteria, the target compound's compliance combined with its elevated logP and moderate molecular weight positions it in a distinct region of oral drug-like chemical space relative to the more polar hydroxylated analogs, which may favor membrane permeability at the expense of solubility [2].

Drug-likeness Lead optimization Compound selection

Recommended Procurement Scenarios for N-(2-phenoxyphenyl)-2-propylpentanamide Based on Differentiated Properties


CNS Drug Discovery Programs Requiring Enhanced Passive Permeability

The elevated lipophilicity (SlogP 4.59) and reduced HBD count (2) of N-(2-phenoxyphenyl)-2-propylpentanamide position it as a preferred VPA-derived scaffold for blood-brain barrier penetration studies [1]. Researchers screening for neuroprotective or anticonvulsant VPA analogs where CNS exposure is critical should procure this compound over the more polar HO-AAVPA or unsubstituted VPA, as the phenoxy modification is predicted to improve brain-to-plasma partitioning in initial in vitro permeability assays.

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substituent Effects on HDAC Inhibition

For SAR campaigns mapping the ortho-substituent tolerance of the 2-propylpentanamide chemotype, the phenoxy analog serves as a sterically demanding, electron-rich comparator to the hydroxy, methoxy, and ethoxy congeners [1][2]. Procurement of the complete set (HO-, MeO-, EtO-, PhO-) enables systematic evaluation of substituent size and lipophilicity on HDAC inhibitory potency and isoform selectivity, with the phenoxy compound representing the upper bound of the size-lipophilicity gradient.

Solubility-Challenged Assay Development and Formulation Feasibility Studies

The predicted aqueous solubility of N-(2-phenoxyphenyl)-2-propylpentanamide is substantially lower than that of hydroxylated analogs, based on the logP differential (ΔlogP ≈ +1.7) [2]. This makes it an ideal model compound for developing solubility-enabling formulations (e.g., cyclodextrin complexation, nano-suspension, co-solvent systems) within VPA-derived chemical series, where poor solubility is expected to be the primary developability liability.

Metabolic Stability Screening in Cytochrome P450 Profiling

The phenoxy ether linkage introduces a metabolic soft spot distinct from the hydroxyl and amino substituents of related VPA amides. Cytochrome P450 enzymes, particularly CYP2C11 and CYP3A4 isoforms previously implicated in HO-AAVPA metabolism [1], may exhibit altered oxidation rates for the more sterically shielded phenoxy analog. Procuring this compound alongside the hydroxy derivative allows comparative intrinsic clearance determination in hepatocyte or microsomal assays to rank order metabolic liabilities within a chemical series.

Quote Request

Request a Quote for N-(2-phenoxyphenyl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.